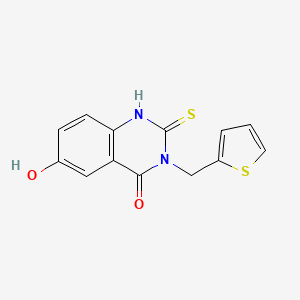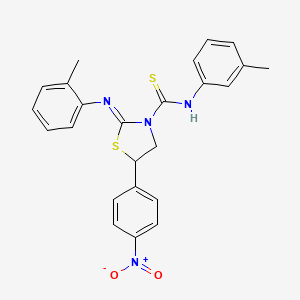![molecular formula C19H16F3N3O6 B7534752 [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B7534752.png)
[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate, also known as DAAO inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor involves the inhibition of D-amino acid oxidase ([2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate), an enzyme that catalyzes the oxidative deamination of D-amino acids. [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor binds to the active site of [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate, preventing the oxidation of D-amino acids and leading to an increase in their concentration in the brain and other tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor are primarily related to its ability to modulate D-amino acid metabolism. D-amino acids are known to play important roles in various physiological processes, including neurotransmission, hormone regulation, and immune function. By inhibiting [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate, [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor can increase the levels of D-amino acids in the brain and other tissues, leading to changes in these physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor in lab experiments is its specificity for [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate. This allows researchers to selectively modulate D-amino acid metabolism without affecting other metabolic pathways. However, one limitation of using [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor is its potential toxicity, which can vary depending on the dose and duration of treatment.
Orientations Futures
There are several future directions for research on [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor. One area of interest is the development of more potent and selective inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of D-amino acids in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Additionally, the use of [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor as a tool compound to study the role of D-amino acid metabolism in these diseases is an area of active research.
Méthodes De Synthèse
The synthesis of [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor involves a multi-step process that includes the reaction of 3,5-dicarbamoylaniline with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 3-(trifluoromethyl)phenol. The final product is obtained after purification and isolation through column chromatography.
Applications De Recherche Scientifique
[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor has been shown to improve cognitive function and memory in animal models of schizophrenia and Alzheimer's disease. In cancer research, [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor has been investigated as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer. In drug discovery, [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor has been used as a tool compound to study the role of D-amino acid metabolism in various diseases.
Propriétés
IUPAC Name |
[2-(3,5-dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O6/c20-19(21,22)12-2-1-3-14(7-12)30-9-16(27)31-8-15(26)25-13-5-10(17(23)28)4-11(6-13)18(24)29/h1-7H,8-9H2,(H2,23,28)(H2,24,29)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGBJRJGXTYQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)OCC(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine](/img/structure/B7534672.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide](/img/structure/B7534675.png)
![4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine](/img/structure/B7534683.png)

![N-tert-butyl-2-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B7534709.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]ethanone](/img/structure/B7534710.png)
![3,4-dimethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534715.png)
![2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534717.png)
![6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7534722.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B7534725.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)

![2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid](/img/structure/B7534773.png)